

# Tissue-Specific Expression of FGF2: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *fVF-2*

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## Introduction

Fibroblast Growth Factor 2 (FGF2), also known as basic FGF (bFGF), is a pleiotropic signaling protein crucial for a multitude of cellular processes, including proliferation, differentiation, and angiogenesis. Its expression varies significantly across different tissues, playing a vital role in both normal physiological functions and pathological conditions. Understanding the tissue-specific expression patterns of FGF2 is paramount for elucidating its biological roles and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of FGF2 expression across various human tissues, detailing the methodologies used for its detection and quantification, and illustrating the key signaling pathways it governs.

## Data Presentation: Quantitative Expression of FGF2

The following tables summarize the quantitative and semi-quantitative expression data for FGF2 at both the mRNA and protein levels across a range of human tissues.

### Table 1: FGF2 mRNA Expression Levels in Human Tissues

This table presents RNA sequencing data from the Human Protein Atlas, with expression levels reported in normalized Transcripts Per Million (nTPM).<sup>[1]</sup> This provides a semi-quantitative overview of FGF2 gene expression.

Tissue	nTPM (Consensus)	Expression Level
Adipose tissue	19.9	Medium
Adrenal gland	10.8	Medium
Appendix	8.5	Low
Bone marrow	11.2	Medium
Brain (Cerebral Cortex)	26.2	High
Breast	12.5	Medium
Cervix, uterine	7.9	Low
Colon	6.7	Low
Duodenum	5.8	Low
Endometrium	15.3	Medium
Esophagus	8.1	Low
Fallopian tube	13.1	Medium
Gallbladder	4.2	Low
Heart muscle	22.4	High
Kidney	14.7	Medium
Liver	3.9	Low
Lung	18.6	Medium
Lymph node	9.2	Low
Ovary	17.3	Medium
Pancreas	5.1	Low
Placenta	10.1	Medium
Prostate	13.8	Medium
Rectum	6.4	Low

Salivary gland	7.2	Low
Skeletal muscle	16.8	Medium
Skin	20.5	High
Small intestine	6.1	Low
Spleen	7.8	Low
Stomach	5.5	Low
Testis	8.9	Low
Thyroid gland	11.7	Medium
Tonsil	8.1	Low
Urinary bladder	9.8	Low

## Table 2: FGF2 Protein Expression Levels in Human Tissues (Immunohistochemistry)

The following data is a summary of protein expression based on immunohistochemistry (IHC) from the Human Protein Atlas.[2] The expression levels are categorized as High, Medium, Low, or Not detected based on staining intensity and the fraction of stained cells.

Tissue	Expression Level	Predominant Staining Location
Adipose tissue	Medium	Cytoplasmic/membranous in adipocytes
Adrenal gland	Low	Cytoplasmic/membranous in cortical cells
Appendix	Low	Cytoplasmic/membranous in lymphoid and glandular cells
Bone marrow	Medium	Cytoplasmic/membranous in hematopoietic cells
Brain (Cerebral Cortex)	High	Nuclear and cytoplasmic/membranous in glial cells and neurons
Breast	Medium	Cytoplasmic/membranous in glandular cells
Cervix, uterine	Low	Cytoplasmic/membranous in glandular and squamous epithelial cells
Colon	Low	Cytoplasmic/membranous in glandular cells
Duodenum	Low	Cytoplasmic/membranous in glandular cells
Endometrium	Medium	Cytoplasmic/membranous in glandular and stromal cells
Esophagus	Low	Cytoplasmic/membranous in squamous epithelial cells
Fallopian tube	Medium	Cytoplasmic/membranous in glandular cells
Gallbladder	Low	Cytoplasmic/membranous in glandular cells

Heart muscle	High	Cytoplasmic/membranous in myocytes
Kidney	Medium	Cytoplasmic/membranous in tubules and glomeruli
Liver	Low	Cytoplasmic/membranous in hepatocytes
Lung	Medium	Cytoplasmic/membranous in pneumocytes and bronchial epithelial cells
Lymph node	Low	Cytoplasmic/membranous in lymphoid cells
Ovary	Medium	Cytoplasmic/membranous in ovarian stromal and follicular cells
Pancreas	Low	Cytoplasmic/membranous in islet and acinar cells
Placenta	Medium	Cytoplasmic/membranous in trophoblastic cells
Prostate	Medium	Cytoplasmic/membranous in glandular cells
Rectum	Low	Cytoplasmic/membranous in glandular cells
Salivary gland	Low	Cytoplasmic/membranous in glandular cells
Skeletal muscle	Medium	Cytoplasmic/membranous in myocytes
Skin	High	Cytoplasmic/membranous in fibroblasts and keratinocytes
Small intestine	Low	Cytoplasmic/membranous in glandular cells

Spleen	Low	Cytoplasmic/membranous in lymphoid cells
Stomach	Low	Cytoplasmic/membranous in glandular cells
Testis	Low	Cytoplasmic/membranous in Leydig and Sertoli cells
Thyroid gland	Medium	Cytoplasmic/membranous in follicular cells
Tonsil	Low	Cytoplasmic/membranous in lymphoid cells
Urinary bladder	Low	Cytoplasmic/membranous in urothelial cells

## Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of FGF2 expression. The following are representative protocols for the key experimental techniques cited.

### Immunohistochemistry (IHC) for FGF2 Detection in Paraffin-Embedded Tissues

This protocol outlines the general steps for detecting FGF2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Transfer to 100% ethanol (2 x 3 minutes).
  - Transfer to 95% ethanol (1 minute).
  - Transfer to 70% ethanol (1 minute).

- Rinse in distilled water.
- Antigen Retrieval:
  - Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0).
  - Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature.
- Peroxidase Blocking:
  - Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
  - Rinse with phosphate-buffered saline (PBS).
- Blocking:
  - Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Incubate sections with a primary antibody against FGF2 (diluted in blocking solution) overnight at 4°C.
- Secondary Antibody Incubation:
  - Rinse slides with PBS.
  - Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
- Signal Amplification:
  - Rinse slides with PBS.

- Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes.
- Chromogenic Detection:
  - Rinse slides with PBS.
  - Incubate with a diaminobenzidine (DAB) substrate solution until a brown color develops.
  - Rinse with distilled water.
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through graded ethanol series and xylene.
  - Mount with a permanent mounting medium.

## In Situ Hybridization (ISH) for FGF2 mRNA Detection

This protocol describes the localization of FGF2 mRNA within tissue sections.

- Tissue Preparation:
  - Fix fresh tissue in 4% paraformaldehyde (PFA) overnight at 4°C.
  - Cryoprotect in 30% sucrose in PBS.
  - Embed in Optimal Cutting Temperature (OCT) compound and freeze.
  - Cut 10-20 µm thick cryosections and mount on charged slides.
- Prehybridization:
  - Air dry slides for 10 minutes.
  - Fix sections with 4% PFA for 10 minutes.
  - Rinse with PBS.



- Treat with proteinase K (10 µg/mL) for 10 minutes at 37°C.
- Fix again with 4% PFA for 5 minutes.
- Wash with PBS.
- Acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes.
- Rinse with PBS and dehydrate through a graded ethanol series.
- Hybridization:
  - Apply hybridization buffer containing the digoxigenin (DIG)-labeled FGF2 antisense RNA probe.
  - Incubate in a humidified chamber at 65°C overnight.
- Post-hybridization Washes:
  - Wash slides in 5X SSC at 65°C.
  - Wash in 0.2X SSC at 65°C (2 x 30 minutes).
  - Wash in Maleic Acid Buffer containing Tween-20 (MABT).
- Immunodetection:
  - Block with MABT containing 2% blocking reagent and 20% heat-inactivated sheep serum for 1 hour.
  - Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
  - Wash with MABT.
  - Wash with AP buffer.
- Color Development:

- Incubate slides with NBT/BCIP solution in the dark until the desired color intensity is reached.
- Stop the reaction by washing with PBS.
- Mounting:
  - Mount with an aqueous mounting medium.

## Real-Time Quantitative PCR (RT-qPCR) for FGF2 mRNA Quantification

This protocol allows for the quantification of FGF2 mRNA levels.

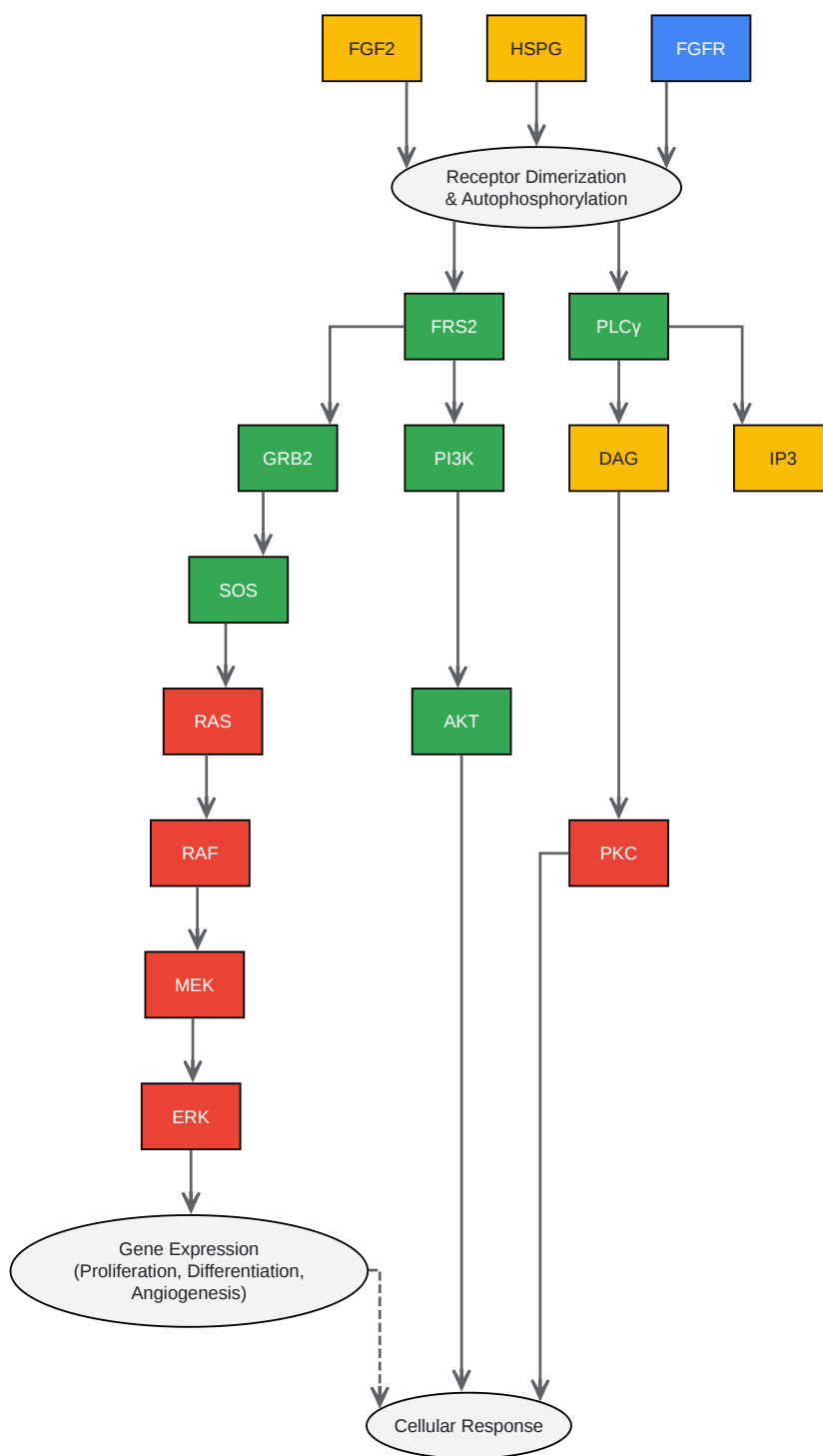
- RNA Extraction:
  - Homogenize tissue samples in a lysis buffer (e.g., TRIzol).
  - Extract total RNA according to the manufacturer's protocol.
  - Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
- DNase Treatment:
  - Treat total RNA with DNase I to remove any contaminating genomic DNA.
- Reverse Transcription:
  - Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
- qPCR Reaction Setup:
  - Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for FGF2, and a reference gene (e.g., GAPDH, ACTB).
  - Add diluted cDNA to the master mix in a 96-well plate.
- qPCR Cycling:

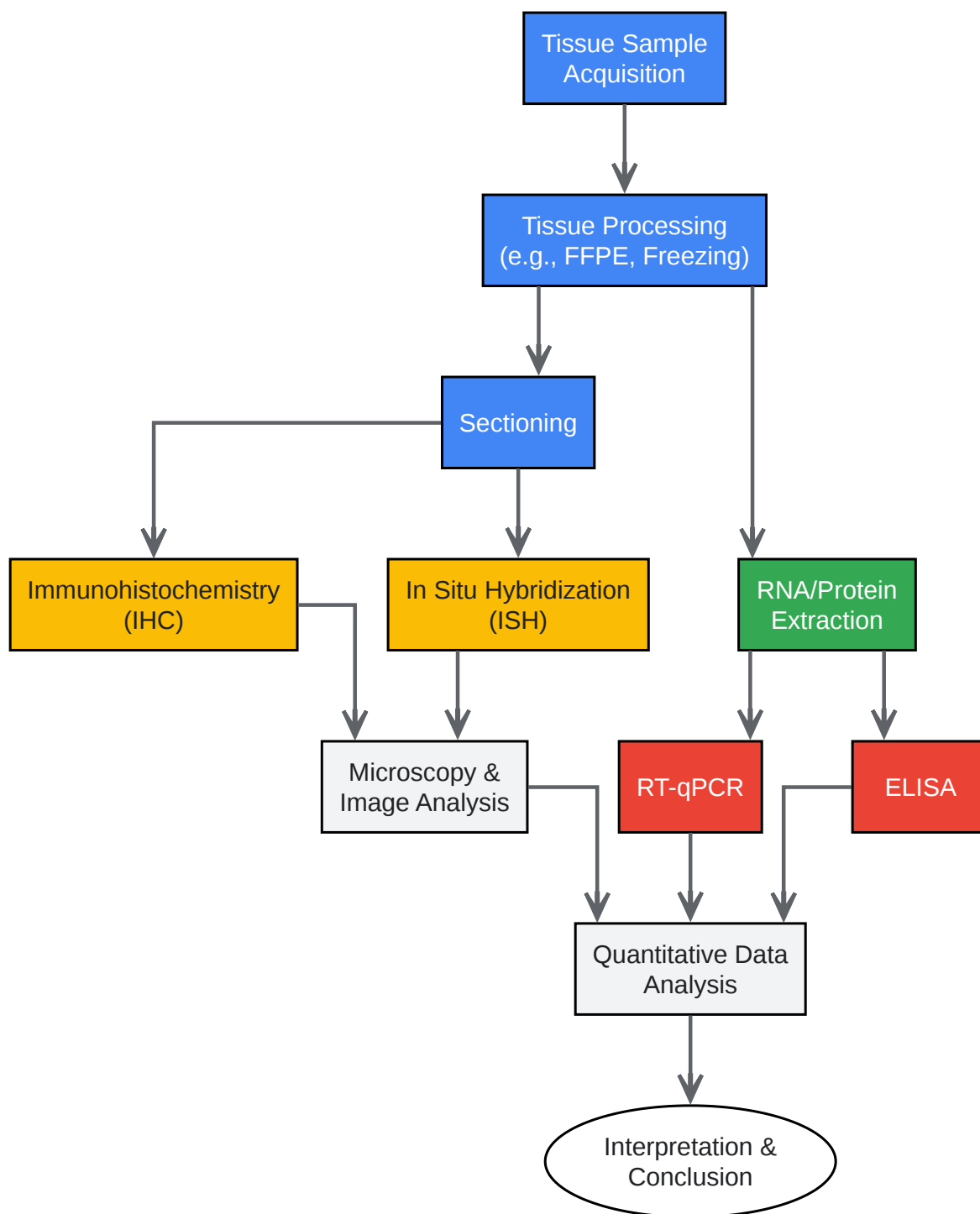
- Perform the qPCR reaction in a real-time PCR cyclers with the following typical stages:
  - Initial denaturation (e.g., 95°C for 10 minutes).
  - 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
  - Melt curve analysis (for SYBR Green).
- Data Analysis:
  - Determine the cycle threshold (Ct) values for FGF2 and the reference gene.
  - Calculate the relative expression of FGF2 using the  $\Delta\Delta C_t$  method.

## Mandatory Visualization

### FGF2 Signaling Pathway

The following diagram illustrates the canonical FGF2 signaling pathway, which is initiated by the binding of FGF2 to its receptor (FGFR) and a heparan sulfate proteoglycan (HSPG) co-receptor. This leads to the activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLC $\gamma$  pathways, ultimately regulating gene expression and cellular responses.





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## References

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- 2. Tissue expression of FGF2 - Summary - The Human Protein Atlas [proteintlas.org]
- To cite this document: BenchChem. [Tissue-Specific Expression of FGF2: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192759#tissue-specific-expression-of-fgf2]

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